molecular formula C32H47O2P B13400966 Dicyclohexyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane

Dicyclohexyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane

Cat. No.: B13400966
M. Wt: 494.7 g/mol
InChI Key: YEEHIDMAWKRQRB-UHFFFAOYSA-N
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Description

Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane is a phosphine ligand known for its bulky structure and steric properties. This compound is widely used in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. Its unique structure provides significant advantages in terms of selectivity and reactivity in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane primarily undergoes substitution reactions, particularly in the context of palladium-catalyzed cross-coupling reactions. These reactions include:

    Suzuki-Miyaura Coupling: Reaction with aryl boronic acids.

    Heck Reaction: Reaction with alkenes.

    Sonogashira Coupling: Reaction with alkynes.

    Buchwald-Hartwig Amination: Reaction with amines.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium phosphate, and solvents like toluene or dimethylformamide (DMF). The reactions are typically carried out at elevated temperatures ranging from 80°C to 120°C.

Major Products

The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in catalytic processes to enhance reaction efficiency and selectivity.

    Biology: Employed in the synthesis of biologically active molecules and drug candidates.

    Medicine: Utilized in the development of new pharmaceuticals and therapeutic agents.

    Industry: Applied in the production of fine chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various bond-forming reactions by stabilizing transition states and intermediates, thereby lowering the activation energy and increasing reaction rates.

Comparison with Similar Compounds

Similar Compounds

    RuPhos: Another bulky phosphine ligand used in similar catalytic processes.

    SPhos: Known for its high reactivity and selectivity in cross-coupling reactions.

    Me4tButylXphos: A phosphine ligand with a different steric profile, used in various coupling reactions.

Uniqueness

Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane stands out due to its unique combination of steric bulk and electronic properties, which provide enhanced stability and reactivity in catalytic processes. This makes it particularly valuable in complex synthetic applications where high selectivity and efficiency are required.

Properties

Molecular Formula

C32H47O2P

Molecular Weight

494.7 g/mol

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3,6-dimethoxyphenyl]phosphane

InChI

InChI=1S/C32H47O2P/c1-22(2)26-18-13-19-27(23(3)4)30(26)31-28(33-5)20-21-29(34-6)32(31)35(24-14-9-7-10-15-24)25-16-11-8-12-17-25/h13,18-25H,7-12,14-17H2,1-6H3

InChI Key

YEEHIDMAWKRQRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC

Origin of Product

United States

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